molecular formula C21H19N3O6 B14977122 Ethyl 2-(3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate

Ethyl 2-(3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate

Cat. No.: B14977122
M. Wt: 409.4 g/mol
InChI Key: POYTUBZBSHZCNH-UHFFFAOYSA-N
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Description

ETHYL 2-[3-(3-METHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydropyrimidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-(3-METHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with urea to form the tetrahydropyrimidine ring. This intermediate is then reacted with ethyl 2-aminobenzoate under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pH control, as well as continuous stirring, ensures consistent product quality. The purification process may include recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-(3-METHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

ETHYL 2-[3-(3-METHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(3-METHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Methyl benzoate
  • Ethyl acetate

Uniqueness

Compared to similar compounds, ETHYL 2-[3-(3-METHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE is unique due to its complex structure, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C21H19N3O6

Molecular Weight

409.4 g/mol

IUPAC Name

ethyl 2-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H19N3O6/c1-3-30-20(27)15-9-4-5-10-17(15)23-18(25)16-12-22-21(28)24(19(16)26)13-7-6-8-14(11-13)29-2/h4-12H,3H2,1-2H3,(H,22,28)(H,23,25)

InChI Key

POYTUBZBSHZCNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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